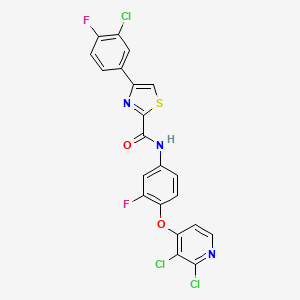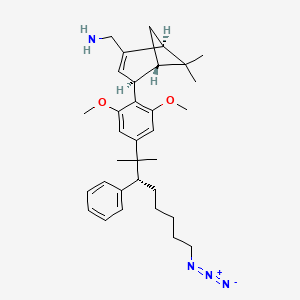
Amprolium-d7 (bromide hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amprolium-d7 (bromide hydrobromide): is a deuterium-labeled derivative of Amprolium, a coccidiostat used primarily in poultry. It is a thiamine analog that blocks the thiamine transporter of Eimeria species, which are protozoan parasites causing coccidiosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Amprolium-d7 (bromide hydrobromide) involves the deuteration of AmproliumSpecific reaction conditions and reagents used in this process are proprietary and not widely disclosed in public literature .
Industrial Production Methods: : Industrial production of Amprolium-d7 (bromide hydrobromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The exact industrial methods are often proprietary and protected by patents .
Chemical Reactions Analysis
Types of Reactions: : Amprolium-d7 (bromide hydrobromide) primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation reactions with metal ions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complex Formation: Involves metal ions like copper or zinc under aqueous conditions.
Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions may yield deuterated Amprolium derivatives .
Scientific Research Applications
Chemistry: : Amprolium-d7 (bromide hydrobromide) is used as a tracer in chemical studies to understand reaction mechanisms involving Amprolium.
Biology: : In biological research, it is used to study the metabolic pathways of thiamine analogs and their effects on protozoan parasites.
Medicine: : The compound is used in veterinary medicine to prevent and treat coccidiosis in poultry. Its deuterium-labeled form helps in pharmacokinetic studies to track the distribution and metabolism of Amprolium in the body .
Industry: : In the pharmaceutical industry, Amprolium-d7 (bromide hydrobromide) is used in the development of new coccidiostats and in quality control processes to ensure the efficacy of Amprolium-based products .
Mechanism of Action
Amprolium-d7 (bromide hydrobromide) exerts its effects by mimicking thiamine and competitively inhibiting the thiamine transporter in Eimeria species. This inhibition disrupts the thiamine-dependent metabolic processes in the parasites, leading to their death. The molecular targets include the thiamine transporter proteins and associated metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Amprolium hydrochloride: Another form of Amprolium used as a coccidiostat.
Toltrazuril: A triazine-based coccidiostat with a different mechanism of action.
Sulfonamides: Synthetic antimicrobial agents used to treat coccidiosis.
Uniqueness: : Amprolium-d7 (bromide hydrobromide) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C14H20Br2N4 |
|---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
2-propyl-5-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridin-1-ium-1-yl]methyl]pyrimidin-4-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H19N4.2BrH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1/i2D3,4D,5D,7D,8D;; |
InChI Key |
LXZZWPWBMMSIOG-VOXXXVCDSA-M |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])C([2H])([2H])[2H])CC2=CN=C(N=C2N)CCC)[2H])[2H].Br.[Br-] |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)


![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


